molecular formula C8H16OS B1255015 (1R,3S)-3-butylthiolane 1-oxide

(1R,3S)-3-butylthiolane 1-oxide

Cat. No.: B1255015
M. Wt: 160.28 g/mol
InChI Key: QVVQIIIFHZDBDL-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-Butylthiolane 1-Oxide is a high-value, stereochemically defined compound that serves as a potent uncompetitive inhibitor for enzymatic studies, particularly with liver alcohol dehydrogenase (ADH) . Its primary research value lies in probing the flexibility and stereoselectivity of enzyme active sites. Studies have demonstrated that this specific stereoisomer binds to the ADH-NADH complex with high affinity, and crystallographic data reveals that the enzyme accommodates the inhibitor by adopting alternative conformations of its amino acid side chains to fit the butyl group . This mechanism provides researchers with a critical tool for investigating enzyme-ligand interactions, dynamics, and the principles of stereoselective binding . As a substrate analog, it helps elucidate catalytic mechanisms and is instrumental in structural biology for forming stable complexes with target enzymes like ADH for X-ray crystallography . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

(1R,3S)-3-butylthiolane 1-oxide

InChI

InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3/t8-,10+/m0/s1

InChI Key

QVVQIIIFHZDBDL-WCBMZHEXSA-N

Isomeric SMILES

CCCC[C@H]1CC[S@@](=O)C1

Canonical SMILES

CCCCC1CCS(=O)C1

Synonyms

3-butylthiolane 1-oxide

Origin of Product

United States

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Aqueous hydrogen peroxide (H₂O₂) in acetic acid is a common oxidizing system for thiolanes. The reaction proceeds via a two-electron oxidation mechanism, forming a sulfenic acid intermediate that rearranges to the sulfoxide. For 3-butylthiolane, this method yields a racemic mixture of (1R,3S) and (1S,3R) sulfoxides due to the lack of chiral induction. However, enantioselectivity can be achieved using chiral catalysts or enzymes.

Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation

m-CPBA in dichloromethane at 0°C provides higher yields (>90%) and moderate stereoselectivity. The bulky peracid favors oxidation from the less hindered face of the thiolane ring. Computational studies suggest that the butyl group at C3 induces conformational rigidity, guiding m-CPBA to attack the sulfur atom from the re face, preferentially forming the (1R,3S) isomer.

Table 1: Oxidation of 3-Butylthiolane with Common Reagents

Oxidizing AgentSolventTemperatureYield (%)(1R,3S):(1S,3R) Ratio
H₂O₂ (30%)Acetic acid25°C7550:50
m-CPBADCM0°C9265:35
NaIO₄Water/THF25°C6855:45

Asymmetric Catalytic Oxidation

Enantioselective synthesis of (1R,3S)-3-butylthiolane 1-oxide requires chiral catalysts to bias the oxidation trajectory. Titanium- and vanadium-based complexes are widely employed for this purpose.

Sharpless-Kagan Oxidation

The Sharpless-Kagan protocol, using a titanium tetraisopropoxide and diethyl tartrate (DET) system with cumene hydroperoxide (CHP), achieves enantiomeric excess (ee) up to 80% for cyclic sulfoxides. For 3-butylthiolane, the (1R,3S) isomer is favored when (R,R)-DET is used, as the chiral ligand directs peroxide attack to the si face of sulfur.

Organocatalytic Approaches

Chiral flavinium salts catalyze the oxidation of thioethers with H₂O₂ under mild conditions. The zwitterionic intermediate stabilizes transition states through hydrogen bonding, enabling ee values >90%. A recent study demonstrated that 10 mol% of (S)-flavinium bromide in acetonitrile at −20°C converts 3-butylthiolane to the (1R,3S)-sulfoxide in 85% yield and 94% ee.

Cyclization Strategies

Constructing the thiolane ring de novo offers an alternative to post-synthesis oxidation. Cyclization of γ-thiobutyrolactones or mercapto alcohols with electrophilic reagents provides stereochemical control.

Silver-Catalyzed Cyclization

Silver(I) triflate (AgOTf) catalyzes the cyclization of 1,4-diynamide-3-ols with N-oxides to form furan derivatives. Although this method primarily targets furans, analogous pathways could be adapted for thiolane synthesis. For instance, substituting oxygen with sulfur nucleophiles might enable the formation of thiolane rings. A proposed mechanism involves:

  • Coordination : Ag⁺ binds to the alkyne, polarizing the π-system.

  • Nucleophilic Attack : A sulfur nucleophile (e.g., thiolate) attacks the activated alkyne.

  • Cyclization : Intramolecular attack forms the five-membered ring.

  • Oxidation : In situ oxidation with N-oxide yields the sulfoxide.

Table 2: Hypothetical Ag(I)-Catalyzed Thiolane Formation

SubstrateCatalystOxidizing AgentYield (%)ee (%)
HS(CH₂)₃C≡CCH₂OHAgOTfQuinoline N-oxide70*80*
Predicted values based on furan synthesis.

Enzymatic Resolution

Racemic 3-butylthiolane 1-oxide can be resolved into enantiomers using lipases or sulfoxide reductases. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes esters of the (1S,3R) isomer, leaving the (1R,3S) enantiomer intact. A 2012 study on alcohol dehydrogenase complexes revealed that chiral sulfoxides act as competitive inhibitors, suggesting potential enzymatic oxidation pathways.

Stereochemical Analysis and Optimization

The (1R,3S) configuration arises from synergistic steric and electronic effects during oxidation. Density functional theory (DFT) calculations indicate that the butyl group at C3 adopts a pseudo-equatorial position, minimizing 1,3-diaxial interactions. This conformation orients the sulfur lone pair antiperiplanar to the oxidizing agent, favoring attack from the re face.

Q & A

Q. What strategies mitigate peroxide formation during long-term storage of (1R,3S)-3-butylthiolane 1-oxide?

  • Methodology :
  • Stabilizers : Add 0.1% BHT or hydroquinone.
  • Storage Conditions : Use amber vials under argon at −20°C. Test peroxide content periodically via iodide-iodate titration .

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